Einecs 260-839-5

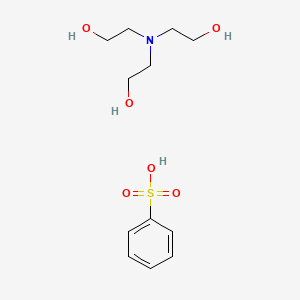

Description

Historical Context and Evolution of Academic Research on The Compound

Direct historical accounts and the evolution of academic inquiry specifically targeting Benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol are sparse. However, the scientific journey of its parent molecules, benzenesulfonic acid and triethanolamine (B1662121), provides a foundational context.

Benzenesulfonic acid, the simplest aromatic sulfonic acid, has been a known chemical entity since at least the late 19th century. acs.org Its synthesis via the sulfonation of benzene (B151609) is a classic and industrially significant reaction in organic chemistry. wikipedia.orglookchem.comchemicalbook.com Historically, research on benzenesulfonic acid and its derivatives has been driven by their utility as intermediates in the synthesis of other chemicals, most notably phenol (B47542) through alkaline fusion, a process that was prevalent before being largely replaced by the cumene (B47948) process. wikipedia.org

Triethanolamine, on the other hand, rose to prominence with the development of industrial organic synthesis in the early 20th century. Its properties as a weak base, an emulsifier, and a surfactant have made it a staple in a multitude of industrial and commercial applications, including cosmetics and cleaning products. researchgate.netnih.gov

The combination of these two entities into the salt, Benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol, likely emerged from the broader industrial and academic interest in formulating surfactants and emulsifying agents. Research into the amine salts of alkylbenzenesulfonic acids, a class of compounds to which EINECS 260-839-5 is closely related, was active in the mid-20th century. A 1969 patent, for instance, details aqueous slurries of triethanolamine salts of linear alkylbenzene sulfonic acids for use in detergent compositions, highlighting the industry's focus on creating biodegradable and effective cleaning agents. google.com This suggests that the academic and industrial investigation of the non-alkylated form, this compound, would have occurred within this broader context of surfactant and detergent chemistry.

Significance and Broader Implications of The Compound in Contemporary Chemical Science

The primary significance of Benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol in contemporary chemical science lies in its function as a surfactant. Surfactants, or surface-active agents, are molecules that lower the surface tension between two liquids, or between a liquid and a solid. This property is fundamental to a vast array of products and processes.

The structure of this compound, featuring a polar sulfonate head (from benzenesulfonic acid) and a hydrophilic, non-ionic tail with hydroxyl groups (from triethanolamine), imparts amphiphilic properties. This allows it to act as an effective emulsifier, wetting agent, and detergent.

In a broader context, the study of such simple, well-defined surfactant systems contributes to the fundamental understanding of self-assembly, micelle formation, and interfacial phenomena. While more complex, long-chain alkylbenzene sulfonates are more common in commercial detergents, the fundamental properties of the parent compound provide a model for understanding the behavior of this important class of surfactants. nih.govcir-safety.org The triethanolamine counter-ion, in particular, offers different solubility and performance characteristics compared to more common alkali metal salts. federalregister.gov

Overview of Key Academic Research Trajectories and Interdisciplinary Relevance of The Compound

While dedicated research on this compound is limited, the academic research trajectories for its components and related compounds are well-established and interdisciplinary.

Surfactant and Colloid Science: A major research trajectory involves the study of the physical chemistry of benzenesulfonate (B1194179) salts. This includes investigations into their critical micelle concentration (CMC), aggregation behavior in solution, and performance as emulsifiers and detergents. The focus is often on the more commercially prevalent linear alkylbenzene sulfonates, but the underlying principles are broadly applicable. cir-safety.org

Cosmetic Science and Formulation: Triethanolamine and its salts are extensively used in the cosmetics industry as pH adjusters, emulsifiers, and stabilizers in a wide range of products. nih.gov Research in this area focuses on formulation stability, skin compatibility, and the interaction of these ingredients with other components in cosmetic formulations. The safety and toxicology of triethanolamine and its derivatives are also key areas of study. researchgate.net

Industrial and Engineering Chemistry: The synthesis and large-scale production of benzenesulfonic acid and its derivatives remain an important topic in industrial chemistry. lookchem.comchemicalbook.com Research focuses on optimizing reaction conditions, improving yields, and minimizing waste. The application of these compounds in areas such as oil recovery and as components in industrial cleaners is also an active area of investigation. enaspol.eu

Environmental Science: The biodegradability of surfactants is a critical area of environmental research. The shift from branched-chain to linear alkylbenzene sulfonates was driven by environmental concerns. google.com Studies on the environmental fate and potential toxicity of benzenesulfonate derivatives are ongoing.

Properties

CAS No. |

121617-08-1 |

|---|---|

Molecular Formula |

C12H21NO6S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |

InChI Key |

AVZMHCLRAZFNHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

physical_description |

Liquid |

Related CAS |

90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Elucidation of Reaction Pathways and Mechanistic Insights for The Compound's Synthesis

The synthesis of Einecs 260-839-5 is fundamentally an acid-base reaction. The primary method involves the direct neutralization of benzenesulfonic acid with triethanolamine (B1662121). chembk.com

Reaction Pathway: C₆H₅SO₃H + N(CH₂CH₂OH)₃ → [HN(CH₂CH₂OH)₃]⁺[C₆H₅SO₃]⁻

In this reaction, the acidic proton of the sulfonic acid group (-SO₃H) is transferred to the basic nitrogen atom of triethanolamine.

An alternative and common industrial route to related sulfonamides involves the reaction of an amine with benzenesulfonyl chloride. This is known as the Hinsberg test for distinguishing amine types. byjus.comwikipedia.orglibretexts.org In this context, triethanolamine, a tertiary amine, would be expected to react with benzenesulfonyl chloride. The initial step is a nucleophilic attack by the nitrogen atom of triethanolamine on the electrophilic sulfur atom of benzenesulfonyl chloride. byjus.comlibretexts.org This would lead to the formation of a sulfonylammonium salt. However, for the synthesis of the title compound, the direct acid-base neutralization is more straightforward.

The mechanism for the reaction of benzenesulfonyl chloride with primary or secondary amines proceeds via a nucleophilic acyl substitution-like pathway at the sulfur center, leading to the displacement of the chloride ion and the formation of a sulfonamide. byjus.comuwo.ca For tertiary amines like triethanolamine, the reaction with benzenesulfonyl chloride typically promotes the hydrolysis of the sulfonyl chloride to benzenesulfonic acid, which is then neutralized by the amine. wikipedia.org

Development of Novel and Sustainable Synthetic Routes for The Compound (e.g., green chemistry approaches, biocatalysis)

While specific green chemistry or biocatalytic routes for this compound are not extensively documented, the principles of these fields can be applied to its synthesis.

Green Chemistry Approaches: The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. sigmaaldrich.comnih.govacs.orgedu.krdecoonline.com For a compound like this compound, these principles could be applied in the following ways:

Use of Renewable Feedstocks: The benzenoid part of the molecule is traditionally derived from petroleum. cesio.eu Green chemistry encourages the use of renewable feedstocks, such as lignin (B12514952) or other biomass-derived aromatic compounds, for the synthesis of benzenesulfonic acid. locusingredients.com

Energy Efficiency: The synthesis is often performed with heating. chembk.com Designing processes that operate at ambient temperature and pressure would reduce energy consumption. acs.org

Safer Solvents: While the neutralization reaction can be carried out without a solvent, industrial processes often use solvents for better handling and purification. The use of water or other green solvents instead of volatile organic compounds is a key aspect of green chemistry. ecoonline.com

Waste Prevention: The direct neutralization reaction has high atom economy, a key principle of green chemistry, as all atoms of the reactants are incorporated into the final product. sigmaaldrich.comnih.gov

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild conditions. nih.govappliedcatalysts.commdpi.comillinois.edunih.gov For the synthesis of this compound, biocatalysis could potentially be employed in several ways:

Enzymatic Sulfonation: While not yet a widespread industrial process, research into enzymes that can catalyze the sulfonation of aromatic compounds could provide a greener alternative to traditional chemical methods that use harsh reagents like fuming sulfuric acid.

Biosynthesis of Precursors: Microorganisms could be engineered to produce the precursors, benzenesulfonic acid and triethanolamine, from renewable resources like glucose. locusingredients.com For instance, engineered microbes can produce a variety of chemicals and could be adapted for this purpose.

Enzymatic Amine Synthesis: Enzymes like transaminases are used in the industrial synthesis of chiral amines. jocpr.comnih.gov While triethanolamine is achiral, enzymatic routes to its synthesis could offer advantages in terms of sustainability.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application to Synthesis of this compound |

| Prevention | Optimize reaction conditions to minimize byproduct formation. |

| Atom Economy | The acid-base neutralization reaction has inherently high atom economy. |

| Less Hazardous Chemical Syntheses | Use of benzenesulfonic acid instead of the more reactive benzenesulfonyl chloride. |

| Designing Safer Chemicals | Develop analogues with improved biodegradability. |

| Safer Solvents and Auxiliaries | Utilize water as a solvent or conduct the reaction neat. |

| Design for Energy Efficiency | Develop a process that runs at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Source benzene (B151609) from biomass instead of petroleum. |

| Reduce Derivatives | The direct neutralization avoids protection/deprotection steps. |

| Catalysis | Explore catalytic routes for the sulfonation of benzene. |

| Design for Degradation | Modify the alkyl chain to enhance biodegradability. |

| Real-time Analysis | Implement in-process monitoring to ensure complete reaction and purity. |

| Inherently Safer Chemistry | Avoid high temperatures, pressures, and hazardous reagents. |

Strategies for Stereoselective and Regioselective Synthesis of Analogues and Derivatives of The Compound

The parent compound, this compound, is achiral. However, the development of chiral analogues could be of interest for specialized applications.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. jocpr.com Chiral analogues of this compound could be created by introducing stereocenters in either the cation or the anion.

Chiral Cation: Instead of triethanolamine, a chiral amino alcohol could be used. The synthesis of chiral amines and amino alcohols is a well-developed field, with methods including reductive amination using chiral auxiliaries and biocatalytic approaches with enzymes like transaminases and dehydrogenases. nih.govrichmond.edud-nb.info

Chiral Anion: A stereocenter could be introduced on an alkyl chain attached to the benzene ring. The synthesis of such a compound would require a stereoselective method for the alkylation or functionalization of the aromatic ring.

Regioselective Synthesis: Regioselectivity refers to the control of the position at which a functional group is introduced on a molecule. For derivatives of this compound, this is most relevant to the functionalization of the benzene ring. rsc.org

The sulfonate group is a meta-directing group for electrophilic aromatic substitution. Therefore, further substitution on the benzene ring of benzenesulfonic acid would preferentially occur at the meta position.

To achieve ortho or para substitution, a different synthetic strategy would be required, possibly involving a directing group that can be later removed or converted to a sulfonate. rsc.org Recent advances in photocatalysis and transition-metal catalysis have enabled regioselective C-H functionalization of arenes at positions that are not electronically favored. rsc.orgnih.govacs.org

Functionalization and Derivatization of The Compound for Tailored Research Applications

The properties of this compound can be tailored for specific applications by modifying its chemical structure.

Functionalization of the Anion (Benzenesulfonate): The aromatic ring of the benzenesulfonate (B1194179) can be functionalized with various groups to alter its properties.

Alkyl Chain Modification: The length and branching of the alkyl chain on the benzene ring (as seen in related surfactants) can be varied to fine-tune the hydrophobicity and, consequently, the surfactant properties. chembk.com

Introduction of Other Functional Groups: Halogens, nitro groups, or other functional groups can be introduced onto the aromatic ring to create derivatives for specific applications, such as intermediates for further synthesis or compounds with specific electronic properties. chalmers.se

Functionalization of the Cation (Triethanolammonium): The triethanolamine cation offers several sites for functionalization.

Esterification of Hydroxyl Groups: The three hydroxyl groups can be esterified with various carboxylic acids to produce a range of derivatives with different properties. This could be used to create novel surfactants or pro-drugs.

Use in Polymer Chemistry: Triethanolamine itself has been used to functionalize materials like graphene, indicating that the cation of this compound could be used to modify polymers or surfaces. rsc.orgdeswater.compsu.edu It can also act as a ligand in catalysis. organic-chemistry.org

Table 2: Potential Functionalization and Derivatization Strategies

| Component to Modify | Functionalization/Derivatization Strategy | Potential Application |

| Benzenesulfonate Anion | Varying alkyl chain length on the benzene ring | Tuning surfactant properties (e.g., foaming, emulsifying) |

| Introduction of electron-withdrawing/donating groups | Modifying electronic properties for use in materials science | |

| Halogenation of the aromatic ring | Creating intermediates for further synthesis | |

| Triethanolammonium (B1229115) Cation | Esterification of hydroxyl groups | Creation of novel esters with different solubility profiles |

| Etherification of hydroxyl groups | Modifying polarity and reactivity | |

| Use as a building block for larger structures | Synthesis of novel polymers or coordination compounds |

Process Chemistry and Engineering Considerations for Scalable Production of The Compound

The scalable production of surfactants like this compound involves several key process chemistry and engineering considerations.

Raw Material Sourcing and Production: The large-scale availability of the precursors, benzenesulfonic acid and triethanolamine, is crucial. Benzenesulfonic acid is typically produced by the sulfonation of benzene, a large-scale industrial process. google.com Triethanolamine is produced from the reaction of ethylene (B1197577) oxide with aqueous ammonia. Both are mature industrial processes.

Reactor Design: The neutralization reaction is exothermic. For large-scale production, efficient heat removal is necessary to control the reaction temperature and prevent side reactions. This can be achieved in batch reactors with cooling jackets or in continuous flow reactors, which offer better heat and mass transfer. core.ac.uk Continuous flow systems, including those using microwave heating, are being explored for the scalable synthesis of related ionic compounds. acs.orgfigshare.com

Process Control and Monitoring: Real-time monitoring of the reaction (e.g., using spectroscopic methods) can ensure complete conversion and control the quality of the final product, in line with the principles of green chemistry. edu.krd

Purification: After the reaction, the product may need to be purified to remove any unreacted starting materials or byproducts. For a simple acid-base neutralization, if stoichiometric amounts are used, purification may be minimal. In industrial settings, filtration and drying are common steps. google.com

Fundamental Molecular Interactions and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Probes for Elucidating Intramolecular Bonding, Tautomerism, and Conformational Dynamics of The Compound

The detailed structural elucidation of benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine (B1662121) relies on a suite of advanced spectroscopic techniques. While specific data for this exact compound is limited, the characterization of analogous compounds provides significant insight into its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For similar triethanolammonium-based protic ionic liquids (PILs), ¹H and ¹³C NMR spectroscopy are fundamental tools. researchgate.net In these systems, the chemical shifts of the protons and carbons in the triethanolammonium (B1229115) cation and the alkylbenzenesulfonate anion would provide information about the electronic environment of the nuclei. The protonation of the triethanolamine nitrogen to form the N⁺-H group is a key feature, which would be observable in the ¹H NMR spectrum. researchgate.net The chemical shift of the nitrogen atom itself, which can be probed by ¹H-¹⁵N HMBC experiments in related salts, shows a downfield shift upon protonation compared to the free amine. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the individual ions. For related compounds like benzenesulfonic acid, electrospray ionization mass spectrometry (ESI-MS) has been used for characterization. biocrick.com Analysis of fragmentation patterns could further elucidate the structure of the alkyl chains and the connectivity of the functional groups.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the molecule, which are sensitive to bonding and intermolecular interactions. In triethanolamine-based salts, the formation of the N⁺-H bond leads to characteristic vibrational bands. researchgate.net The strong hydrogen bonding between the triethanolammonium cation's hydroxyl groups and the sulfonate anion's oxygen atoms would result in significant shifts in the O-H and S=O stretching frequencies. researchgate.net For instance, in related sulfonic acid salts, the asymmetric and symmetric stretching vibrations of the S=O group (νas(S=O) and νsym(S=O)) are indicative of salt formation. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction, where applicable, would provide the most definitive three-dimensional structure of the compound in the solid state. For benzenesulfonic acid itself, X-ray crystallography has confirmed a tetrahedral sulfur center. wikipedia.org In the case of the triethanolamine salt, this technique could precisely measure bond lengths, bond angles, and reveal the intricate network of intermolecular interactions, including hydrogen bonds and ionic contacts.

| Spectroscopic Technique | Anticipated Observations for Einecs 260-839-5 | Reference for Analogous Compounds |

| ¹H NMR | Signals corresponding to the triethanolammonium cation and the alkylbenzenesulfonate anion. Downfield shift of the N-H proton. | researchgate.net |

| ¹³C NMR | Resonances for the carbon atoms in both the cation and the anion, reflecting their chemical environments. | researchgate.net |

| High-Resolution MS | Accurate mass measurements of the parent ions, confirming the elemental composition. | biocrick.com |

| FT-IR Spectroscopy | Characteristic bands for N⁺-H, O-H, S=O, and C-H vibrations. Shifts indicating strong hydrogen bonding. | researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional crystal structure, including bond lengths, angles, and intermolecular packing. | wikipedia.org |

Investigation of Intermolecular Forces and Self-Assembly Phenomena of The Compound in Various Phases

The behavior of benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine is largely dictated by a combination of strong and weak intermolecular forces.

Hydrogen Bonding Networks: The primary and most significant intermolecular interaction in this compound is the extensive hydrogen bonding network. The triethanolammonium cation possesses three hydroxyl (-OH) groups and a protonated amine (N⁺-H) group, all of which can act as hydrogen bond donors. researchgate.net The sulfonate group (-SO₃⁻) of the anion has three oxygen atoms that are strong hydrogen bond acceptors. This leads to the formation of a robust, three-dimensional network of hydrogen bonds in the solid state and influences its properties in the liquid phase. researchgate.net Studies on similar triethanolamine-based protic ionic liquids have highlighted the formation of strong (N-)H···O(-S) hydrogen bonds between the cation and anion. researchgate.net

Ionic Interactions: As a salt, there are strong electrostatic attractions between the positively charged triethanolammonium cation and the negatively charged alkylbenzenesulfonate anion. These ionic interactions are fundamental to the compound's structure and stability.

The interplay of these forces drives the self-assembly of the molecules into organized structures in different phases.

Theoretical and Computational Chemistry Approaches to Model The Compound’s Electronic Structure, Reactivity, and Spectroscopic Properties

Computational chemistry provides powerful tools to complement experimental studies and offer deeper insights into the molecular properties of benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine.

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure, geometry, and spectroscopic properties of the compound. For instance, DFT has been used to study the structural features and hydrogen bonding in ortho-substituted benzenesulfonic acids. mdpi.com Such calculations can predict optimized geometries, vibrational frequencies (to compare with FT-IR and Raman spectra), and NMR chemical shifts. rsc.org Furthermore, DFT can be used to calculate quantum descriptors that relate to the compound's reactivity. biocrick.com

| Computational Method | Application to this compound | Reference for Analogous Systems |

| Density Functional Theory (DFT) | Optimization of molecular geometry, prediction of vibrational frequencies and NMR chemical shifts, calculation of electronic properties. | mdpi.comrsc.org |

| Molecular Dynamics (MD) | Simulation of self-assembly and aggregation, characterization of intermolecular interactions and dynamics in solution. | chemrxiv.orgresearchgate.net |

Studies on the Aggregation Behavior and Phase Transitions of The Compound

The amphiphilic nature of the alkylbenzenesulfonate anion, with its polar sulfonate head group and long non-polar alkyl tail, suggests that this compound will exhibit significant aggregation behavior in solution, similar to other surfactants.

Micellization: In aqueous solutions, it is expected that above a certain concentration, known as the critical micelle concentration (CMC), the molecules will self-assemble into micelles. In these aggregates, the hydrophobic alkyl chains would form the core, minimizing their contact with water, while the hydrophilic triethanolammonium sulfonate head groups would form the outer surface, interacting with the aqueous environment. The formation of micelles is a common characteristic of surfactants like TEA-dodecylbenzenesulfonate. nih.gov

The study of phase transitions, such as melting point and glass transition temperature, through techniques like differential scanning calorimetry (DSC), would provide valuable information about the thermal stability and the energetics of these self-assembled states. researchgate.net

Mechanistic Studies in Catalysis and Interfacial Phenomena

Unraveling the Intrinsic Catalytic Mechanisms of The Compound in Organic Transformations

Benzyldimethyl(octadecyl)ammonium chloride is a notable example of a phase-transfer catalyst (PTC). wikipedia.org Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.

The mechanism hinges on the amphiphilic nature of the compound. It possesses a positively charged quaternary ammonium (B1175870) head group, which is hydrophilic, and a long octadecyl (C18) tail, which is lipophilic (hydrophobic). In a biphasic system, the catalyst transports an anionic reactant from the aqueous phase to the organic phase where the reaction occurs.

Mechanism of Phase-Transfer Catalysis:

Ion Exchange: The cationic headgroup of Benzyldimethyl(octadecyl)ammonium chloride (Q⁺R₄) pairs with an anionic reactant (A⁻) from the aqueous phase, forming an ion pair [Q⁺R₄A⁻].

Phase Transfer: The lipophilic tail of the catalyst solubilizes this ion pair in the organic phase.

Reaction: The anion (A⁻), now in the organic phase, is highly reactive as it is poorly solvated and less encumbered by its counterion. It reacts with the organic substrate (B-R') to form the desired product (B-A).

Catalyst Regeneration: The catalyst releases the newly formed anion (R'⁻) and returns to the aqueous phase to pick up another reactant anion, thus completing the catalytic cycle.

This catalytic action is crucial in various organic transformations, including nucleophilic substitutions, oxidations, and polymerizations. phasetransfercatalysis.com For instance, it has been cited as a phase-transfer catalyst in the preparation of canrenone (B1668266) derivatives and in the synthesis of 2,4-dihydroxybenzophenone. google.comresearchgate.net The efficiency of such catalysts can be influenced by the structure, where a longer alkyl chain like the octadecyl group enhances lipophilicity, facilitating the transfer process.

Detailed Kinetic and Thermodynamic Investigations of Reactions Mediated by The Compound

The kinetics of reactions catalyzed by quaternary ammonium salts like Benzyldimethyl(octadecyl)ammonium chloride are complex and depend on several factors including the concentrations of reactants, catalyst, and the nature of the two phases. Kinetic studies are often performed to understand the reaction mechanism and optimize reaction conditions. mt.comwikipedia.org

Kinetic Analysis: Reaction progress kinetic analysis (RPKA) can be employed to study these systems under synthetically relevant conditions. wikipedia.org By monitoring the concentration of reactants or products over time, rate laws can be determined. For a typical phase-transfer catalyzed reaction, the rate is often dependent on the concentration of the organic substrate, the aqueous reactant, and the catalyst.

A simplified rate expression might look like: Rate = k[Organic Substrate][Aqueous Reactant][Catalyst]

However, the actual kinetics can be more intricate, involving saturation kinetics where the rate becomes independent of the reactant concentration at high levels, suggesting that the catalyst's transfer capacity is the limiting factor. wikipedia.org In-situ spectroscopic methods are invaluable for tracking species concentrations in real-time to elucidate these kinetic profiles. mt.com

Thermodynamic Considerations: The thermodynamics of the ion exchange and phase transfer steps are critical. The free energy of transferring the anion from the aqueous to the organic phase must be favorable. The Gibbs free energy (ΔG) of micellization and adsorption processes, which are related to its surfactant behavior, indicates the spontaneity of these phenomena. For similar cationic surfactants, thermodynamic studies have shown that adsorption processes are often spontaneous and exothermic. researchgate.net

| Kinetic Parameter | Description | Relevance |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Measures the intrinsic speed of the reaction. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determines how the rate is affected by changes in reactant concentrations. |

| Catalyst Turnover Frequency (TOF) | The rate of reaction normalized to the concentration of the catalyst. | Measures the efficiency and activity of the catalyst. wikipedia.org |

Physico-chemical Principles Governing the Surfactant and Emulsifying Action of The Compound at Interfaces

Benzyldimethyl(octadecyl)ammonium chloride is a cationic surfactant, a class of molecules that adsorb at interfaces and lower the surface or interfacial tension between different phases (e.g., air-water or oil-water). wikipedia.orgrussellorganics.comcosmileeurope.eu

Surfactant Action: The molecule's amphiphilic structure is key to its surfactant properties. The long, hydrophobic octadecyl chain avoids water and prefers to align in air or in an oil phase, while the polar, hydrophilic quaternary ammonium headgroup remains in the water phase. This orientation at the interface disrupts the cohesive energy of water molecules at the surface, thereby reducing surface tension.

Emulsifying Action: As an emulsifier, it facilitates the mixing of immiscible liquids like oil and water to form a stable emulsion. specialchem.comrussellorganics.com When oil is dispersed in water, the surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the continuous water phase. This creates a protective barrier around the oil droplets, preventing them from coalescing. The positive charge on the headgroups also leads to electrostatic repulsion between the droplets, further enhancing the stability of the emulsion. russellorganics.comcir-safety.org This property is widely utilized in cosmetic formulations like creams and lotions. alfa-chemistry.com

Adsorption and Wetting Phenomena: Interactions of The Compound with Solid Surfaces and Diverse Materials

The cationic nature of Benzyldimethyl(octadecyl)ammonium chloride governs its interaction with solid surfaces, many of which are negatively charged in aqueous environments (e.g., clays, silica (B1680970), and cellulosic fibers). mdpi.com

Adsorption Mechanism: Adsorption is driven by a combination of electrostatic attraction and hydrophobic interactions.

Electrostatic Attraction: The positively charged quaternary ammonium headgroup is strongly attracted to negatively charged sites on a solid surface. mdpi.com

Hydrophobic Interaction: The long octadecyl tails can associate with each other, leading to the formation of surfactant aggregates (micelles or admicelles) on the surface.

This adsorption modifies the surface properties of the material. For example, it is used to create organophilic bentonite, where the surfactant adsorbs onto the clay surface, changing it from hydrophilic to hydrophobic. chemnet.comresearchgate.net This organoclay can then be used as a rheological additive in oil-based drilling fluids or for adsorbing organic pollutants. researchgate.netresearchgate.net Studies on palygorskite clay modified with this compound showed that the surfactant coats the surface and can be influenced by the molecule's scale and coating level. researchgate.net

Wetting Phenomena: Wetting refers to the ability of a liquid to maintain contact with a solid surface. Surfactants like Benzyldimethyl(octadecyl)ammonium chloride act as wetting agents by reducing the surface tension of the liquid and the interfacial tension between the liquid and the solid. chemnet.comgetchem.com This allows the liquid to spread more easily over the surface. The effectiveness as a wetting agent has been demonstrated in textile applications and on insect epidermises. getchem.comnih.gov

| Surface Interaction | Driving Force | Application Example |

| Adsorption on Clay | Electrostatic & Hydrophobic | Organoclay for drilling fluids. researchgate.net |

| Adsorption on Textiles | Electrostatic & Hydrophobic | Fabric softeners, antistatic agents. alfa-chemistry.commdpi.com |

| Wetting | Reduction of Surface/Interfacial Tension | Dyeing auxiliaries, pesticide formulations. chemnet.comnih.gov |

Role of The Compound in Stabilizing Dispersions and Colloidal Systems: A Mechanistic Perspective

The stability of a colloidal system—a dispersion of fine particles in a continuous medium—is crucial for many applications. Benzyldimethyl(octadecyl)ammonium chloride is an effective stabilizer for dispersions, particularly in aqueous systems where particles have a negative surface charge.

Mechanism of Stabilization: The primary mechanism of stabilization is electrostatic repulsion.

Adsorption: The cationic surfactant molecules adsorb onto the surface of the dispersed particles, with the positive headgroups oriented towards the aqueous phase.

Surface Charge Modification: This adsorption imparts a net positive charge to the particle surfaces.

Electrostatic Repulsion: The particles, now all positively charged, repel each other. This repulsion overcomes the attractive van der Waals forces that would otherwise cause the particles to aggregate and settle out.

The magnitude of this surface charge can be quantified by measuring the zeta potential. A higher magnitude of zeta potential (either positive or negative) generally indicates greater colloidal stability. acs.org For example, nanoparticles with a high positive zeta potential due to adsorbed cationic surfactants exhibit good stability in dispersion. science.gov This principle is applied in various fields, from stabilizing pigments in paints to preparing stable nanoparticle dispersions for advanced materials. researchgate.net

Advanced Applications in Materials Science, Chemical Engineering, and Beyond

Utilization of The Compound in Precision Polymer Synthesis and Advanced Material Functionalization

The dual thiol functionality of 2,2'-(Ethylenedioxy)diethanethiol makes it an exemplary building block for precision polymer synthesis, particularly through step-growth polymerization mechanisms like thiol-ene "click" chemistry. In these systems, the compound acts as a dithiol monomer or crosslinker, reacting with di- or multi-ene compounds under UV irradiation or thermal initiation. This reaction is highly efficient, proceeds rapidly under mild conditions, and is largely insensitive to oxygen, allowing for the creation of highly uniform polymer networks.

The flexible ethyleneoxy core of the molecule imparts a degree of elasticity and a lower glass transition temperature (Tg) to the resulting polymers compared to those made with more rigid aliphatic or aromatic dithiols. This makes it ideal for applications requiring controlled flexibility, such as in the formulation of soft elastomers, flexible optical resins, and conformal coatings.

Furthermore, the compound is used for the post-synthesis functionalization of existing materials. One thiol group can be used to anchor the molecule to a polymer backbone or surface, leaving the second thiol group available for subsequent chemical modification. This allows for the introduction of specific properties, such as hydrophilicity (from the ether segment) or sites for bioconjugation, onto a pre-formed material.

Table 1: Comparative Properties of a Polymeric Resin Crosslinked with Different Dithiol Agents

| Property | Base Acrylate Resin (Uncrosslinked) | Resin + Aliphatic Dithiol Crosslinker | Resin + 2,2'-(Ethylenedioxy)diethanethiol | Scientific Rationale |

|---|---|---|---|---|

| Glass Transition Temp (Tg) | -15 °C | 45 °C | 28 °C | The flexible ether backbone of EINECS 260-839-5 lowers the Tg, increasing polymer chain mobility compared to rigid aliphatic linkers. |

| Tensile Modulus | Low | High | Moderate | The compound creates a less rigid, more elastic network, resulting in a lower modulus suitable for flexible applications. |

| Solvent Swelling (in Toluene) | Dissolves | 15% | 25% | The ethyleneoxy units increase compatibility with polar solvents and create a less dense network, allowing for greater solvent uptake. |

| Refractive Index | 1.49 | 1.54 | 1.52 | The presence of sulfur atoms increases the refractive index, but the ether linkages moderate this effect compared to purely aliphatic chains. |

Integration of The Compound into Nanomaterial Design, Synthesis, and Surface Modification

The strong affinity of thiol groups for the surfaces of noble metals, particularly gold (Au), is a cornerstone of nanoscience. 2,2'-(Ethylenedioxy)diethanethiol is extensively used in this domain as a bidentate ligand for surface modification and the directed assembly of nanoparticles.

When used in the synthesis of gold nanoparticles (AuNPs), it can function as a capping agent to control particle growth and prevent aggregation. More significantly, its dithiol nature allows it to act as a molecular "linker" or "staple," bridging two or more nanoparticles together. The length and flexibility of the ethyleneoxy chain precisely control the inter-particle distance, which in turn dictates the collective plasmonic properties of the nanoparticle assembly. This is critical for fabricating materials with tunable optical properties for use in sensors, metamaterials, and surface-enhanced Raman spectroscopy (SERS) substrates.

By forming self-assembled monolayers (SAMs) on planar gold surfaces, the compound can be used to create well-defined chemical interfaces. One thiol binds to the gold substrate, while the other remains exposed at the monolayer's surface, ready to capture nanoparticles, biomolecules, or other chemical species, forming a layered nano-architecture.

Table 2: Impact of 2,2'-(Ethylenedioxy)diethanethiol Linker on Gold Nanoparticle Assembly Properties

| Parameter | Unlinked AuNPs (in solution) | AuNPs Linked with 2,2'-(Ethylenedioxy)diethanethiol | Observed Effect and Rationale |

|---|---|---|---|

| Localized Surface Plasmon Resonance (LSPR) Peak | ~520 nm | Red-shifted to 550-650 nm | Inter-particle plasmon coupling occurs when the linker brings nanoparticles into close proximity, causing a shift to longer wavelengths. |

| Average Inter-Particle Gap | Variable / Large | ~1.5 nm (Controlled) | The molecular length of the dithiol dictates a highly uniform and predictable spacing between linked nanoparticles. |

| Solution Color | Ruby Red | Purple to Blue | The red-shift in the LSPR absorption peak results in a visible color change, a hallmark of nanoparticle aggregation/assembly. |

| Stability in High-Salt Buffer | Low (Aggregates) | High (Stable Assembly) | The covalent linker prevents uncontrolled aggregation caused by the screening of electrostatic repulsion in high ionic strength media. |

Application of The Compound in Formulation Science for High-Performance Materials

In formulation science, 2,2'-(Ethylenedioxy)diethanethiol is a key ingredient for creating high-performance materials that require rapid and efficient curing.

Advanced Coatings: In the field of UV-curable coatings, thiol-ene photopolymerization offers significant advantages over traditional acrylate-based systems. Formulations containing this compound exhibit rapid cure speeds and reduced oxygen inhibition, leading to tack-free surfaces even when cured in air. The resulting crosslinked polythioether network provides excellent chemical resistance, high gloss, and superior thermal stability. The flexibility imparted by the ether backbone enhances impact resistance and adhesion to various substrates.

Specialized Adhesives: Thiol-ene adhesives based on this compound are used in optical and electronic assembly where fast, on-demand bonding is required. The low shrinkage upon polymerization and excellent optical clarity of the resulting polythioether network make it suitable for lens bonding and fiber optic alignment.

Next-Generation Lubricants: The thiol groups can function as anti-wear and extreme-pressure (EP) additives in lubricant formulations. Under high-load conditions, the thiols decompose and react with ferrous metal surfaces to form a protective iron sulfide (B99878) tribofilm. This sacrificial layer prevents direct metal-to-metal contact, significantly reducing friction and wear. The polar ether backbone can improve the additive's solubility in a range of base oils.

Role of The Compound in Process Optimization, Separation Technologies, and Enhanced Reaction Efficiencies in Industrial Chemical Systems

Beyond its role in final materials, 2,2'-(Ethylenedioxy)diethanethiol serves as a powerful tool for optimizing chemical processes.

In separation science, the compound is used to create highly selective sorbent materials for heavy metal remediation. It can be chemically grafted onto solid supports like silica (B1680970) gel or polymer beads. The resulting material possesses pendant thiol groups that act as powerful chelating agents for soft heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). When packed into a column, this functionalized sorbent can efficiently and selectively remove these toxic metals from industrial effluent or process streams, demonstrating high binding capacity and selectivity.

In polymerization, it can function as a highly effective chain transfer agent (CTA) in free-radical polymerizations. By controlling the rate of chain termination and re-initiation, it helps to narrow the molecular weight distribution of the resulting polymers, a critical factor for achieving desired mechanical and rheological properties.

Table 3: Performance of a Silica Sorbent Functionalized with 2,2'-(Ethylenedioxy)diethanethiol for Heavy Metal Removal

| Metal Ion | Binding Capacity (mg of metal per g of sorbent) | Optimal pH for Binding | Binding Mechanism |

|---|---|---|---|

| Mercury (Hg²⁺) | 185 mg/g | 5.0 - 6.5 | Strong covalent-like interaction between the soft acid (Hg²⁺) and the soft base (thiol sulfur). |

| Lead (Pb²⁺) | 95 mg/g | 5.5 - 7.0 | Chelation via sulfur atoms, forming a stable complex. |

| Cadmium (Cd²⁺) | 70 mg/g | 6.0 - 7.5 | Coordination bonding between the metal ion and the thiol groups. |

| Sodium (Na⁺) | < 1 mg/g | N/A | No significant binding; hard acid (Na⁺) has a low affinity for the soft thiol base. |

Exploratory Applications of The Compound in Emerging Technologies

The unique properties of 2,2'-(Ethylenedioxy)diethanethiol are being explored in several cutting-edge technological fields.

Renewable Energy: In perovskite solar cells (PSCs), device stability and efficiency are often limited by defects at the crystal grain boundaries. Research indicates that using this compound as an additive can passivate these defects. The thiol groups coordinate with uncoordinated lead ions (a common defect site), reducing non-radiative recombination pathways for charge carriers. This dual-action passivation improves both the power conversion efficiency (PCE) and the long-term operational and environmental stability of the solar cells.

Smart Materials: The compound is a candidate for creating stimuli-responsive materials. For example, it can be used as a crosslinker in hydrogels. The thiol groups can be oxidized to form disulfide (-S-S-) crosslinks. These linkages are stable but can be selectively cleaved by a reducing agent or a change in redox potential. This allows for the design of "on-demand" degradable hydrogels for targeted drug delivery or self-healing materials where a healing agent is released upon damage-induced bond cleavage.

Table 4: Exploratory Performance Enhancements Using 2,2'-(Ethylenedioxy)diethanethiol

| Emerging Technology | Metric | Control Device/Material | Device/Material with The Compound | Hypothesized Role of The Compound |

|---|---|---|---|---|

| Perovskite Solar Cells | Power Conversion Efficiency (PCE) | 19.2% | 21.5% | Passivation of Pb²⁺ defects at grain boundaries, reducing charge recombination. |

| T80 Stability (Time to 80% of initial PCE) | 150 hours | >500 hours | Formation of a hydrophobic protective layer that inhibits moisture ingress and degradation. | |

| Redox-Responsive Hydrogels | Gel State | Stable Gel | Stable Gel | Acts as a crosslinker via disulfide bond formation. |

| State after Reductant Added | No Change | Dissolution / Degradation | The reducing agent cleaves the disulfide crosslinks, causing the hydrogel network to break down. |

Table of Chemical Compounds

| Common Name / Identifier | Systematic Name / Chemical Formula |

| This compound | 2,2'-(Ethylenedioxy)diethanethiol |

| Gold | Au |

| Mercury | Hg |

| Lead | Pb |

| Cadmium | Cd |

| Silica Gel | Silicon Dioxide (amorphous) / SiO₂ |

| Toluene | Methylbenzene |

| Sodium | Na |

Sophisticated Analytical Methodologies for Detection and Quantification in Research Contexts

Development and Validation of Advanced Chromatographic and Spectrometric Techniques for The Compound’s Trace Analysis (e.g., UHPLC-HRMS, GCxGC-TOFMS)

Advanced analytical methods have been developed for the sensitive and selective determination of Fludioxonil residues. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational separation techniques, often coupled with highly sensitive mass spectrometry (MS) detectors.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent and powerful technique for Fludioxonil analysis. nih.govnih.gov For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for its determination in tomato and soil. banrepcultural.org This method involved sample extraction with aqueous acetonitrile, followed by cleanup using primary secondary amine (PSA) and Florisil. banrepcultural.org Chromatographic separation was achieved on a C18 column with a gradient mobile phase of aqueous formic acid and acetonitrile. banrepcultural.org Detection via MS/MS in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. mdpi.com One study on cherries established a reliable HPLC-MS/MS method with a limit of quantification (LOQ) of 0.01 mg/kg and a limit of detection (LOD) of 0.005 mg/kg. nih.gov Another LC/ESI-MS/MS method for processed fruits and vegetables reported mean recoveries ranging from 77.1% to 96.5% for fortification levels between 0.002 and 0.020 mg/kg. nih.govresearchgate.net

Gas chromatography is also employed, often coupled with MS/MS. A GC-tandem mass spectrometry method was developed for the simultaneous determination of Fludioxonil and boscalid (B143098) in grape and soil samples. nih.gov This method demonstrated good linearity (R² > 0.99) and achieved an LOQ of 0.02 mg/kg in both matrices. nih.gov Another approach utilized solid-phase microextraction (SPME) coupled with GC with nitrogen-phosphorous detection for analyzing residues in blueberries, achieving an LOQ of 1.3 µg/kg. nih.gov

The following table summarizes the performance of various advanced chromatographic methods for Fludioxonil analysis.

| Technique | Matrix | LOQ | LOD | Recovery (%) | Reference |

| HPLC-MS/MS | Cherry | 0.01 mg/kg | 0.005 mg/kg | 81-94 | nih.govmdpi.com |

| LC/ESI-MS/MS | Tomato Pulp | 0.002 mg/kg (fortification) | - | 77.1-96.5 | nih.govresearchgate.net |

| GC-MS/MS | Grape, Soil | 0.02 mg/kg | 0.006 mg/kg | 82.7-97.7 | nih.gov |

| SPME-GC-NPD | Blueberries | 1.3 µg/kg | 0.4 µg/kg | 98-100 | nih.gov |

| UPLC-MS/MS | Tomato, Soil | - | - | - | banrepcultural.org |

Application of Hyphenated Techniques for Comprehensive Structural Elucidation and Impurity Profiling of The Compound in Complex Matrices

Hyphenated techniques, particularly those combining liquid chromatography with high-resolution mass spectrometry (HRMS), are indispensable for structural elucidation of metabolites, degradation products, and impurities. veeprho.com These methods provide the mass accuracy and fragmentation data necessary to identify unknown compounds in complex samples. veeprho.com

A key application is in studying the environmental fate of Fludioxonil. For example, the major photoproduct of Fludioxonil formed under UV-visible irradiation was identified using LC-HR-MS/MS. nih.gov The study characterized the photoproduct as 2-(2,2-difluorobenzo[d] nih.govepa.govdioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile and proposed a photolysis pathway for its formation. nih.gov This research is critical as the photoproduct was found to be more toxic than the parent compound to Vibrio fischeri bacteria and was capable of penetrating grape skin and flesh. nih.gov

Impurity profiling is another critical area where these techniques are applied. The process involves separating impurities from the main compound using methods like semi-preparative HPLC, followed by structural analysis using a combination of techniques including LC-MS, HRMS (e.g., Orbitrap), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, etc.). veeprho.com For Fludioxonil, this would involve identifying by-products from its synthesis or degradation products formed during storage or environmental exposure.

Method Validation, Quality Assurance, and Inter-laboratory Standardization Protocols for The Compound in Academic Research Settings

The validation of analytical methods is essential to ensure the reliability and comparability of research data. ukim.mk Validation protocols in academic and research settings typically follow internationally recognized guidelines, such as those from the Collaborative International Pesticides Analytical Council (CIPAC) and SANCO (Directorate General Health and Consumer Protection). ukim.mkresearchgate.net

A typical validation study for a Fludioxonil analytical method assesses several key parameters:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Fludioxonil, methods consistently show excellent linearity with correlation coefficients (R²) greater than 0.99 over the tested concentration ranges. nih.govnih.govukim.mk

Accuracy : Assessed through recovery studies, where a known amount of Fludioxonil is added to a blank sample matrix. For Fludioxonil, average recoveries are generally within the acceptable range of 70-120%, with many methods reporting recoveries between 80% and 110%. nih.govnih.govfao.org

Precision : Expressed as the relative standard deviation (RSD) of replicate measurements. For Fludioxonil analysis, RSDs are typically below 15%, and often below 10%, indicating good method precision. nih.govnih.govnih.gov

Limit of Detection (LOD) : The lowest amount of an analyte that can be distinguished from the absence of that analyte.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

The table below presents validation data from a study on Fludioxonil in cherries using HPLC-MS/MS. nih.govmdpi.com

| Spiked Level (mg/kg) | Found (mg/kg, mean) | Recovery (%) | RSD (%) |

| 0.01 | 0.0081 | 81 | 11.9 |

| 0.1 | 0.094 | 94 | 6.5 |

| 5.0 | 4.55 | 91 | 2.5 |

Quality assurance measures, such as the analysis of quality control (QC) samples and participation in inter-laboratory proficiency tests, are crucial for maintaining high standards and ensuring the comparability of data generated across different research settings. mdpi.com

Strategies for Environmental Monitoring and Trace Analysis of The Compound in Diverse Environmental Compartments (e.g., water, soil, air)

Monitoring Fludioxonil's presence and persistence in the environment is vital for assessing its potential ecological impact. Specific analytical strategies have been developed for its trace analysis in soil, water, and air.

Soil : Fludioxonil can be persistent in soil under certain conditions. herts.ac.ukresearchgate.net Analytical methods typically involve extraction with a solvent like acetonitrile, followed by a cleanup step and analysis by HPLC-MS/MS or GC-MS/MS. nih.govnih.gov An appropriate HPLC-MS/MS method for monitoring Fludioxonil in soil has an LOQ of 0.01 mg/kg. nih.gov Studies investigating its dissipation in soil have found half-lives ranging from 6 to over 12 days, depending on the conditions. mdpi.com

Water : For water samples, HPLC-MS/MS is also a suitable technique, with reported LOQs as low as 0.05 µg/L. nih.gov The sample preparation for water may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances before analysis.

Air : Fludioxonil can be determined in air using HPLC with UV detection, achieving an LOQ of 2 µg/m³. nih.gov This analysis is important for assessing atmospheric transport and potential inhalation exposure.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that is effective for extracting Fludioxonil from various matrices, including soil and agricultural products, prior to chromatographic analysis. nih.govmdpi.com

Development of Novel Electrochemical and Sensor-Based Detection Systems for Real-Time Monitoring of The Compound

While chromatographic methods are the gold standard for laboratory analysis, there is growing research interest in developing novel sensor-based systems for rapid, on-site, and real-time monitoring of pesticides like Fludioxonil. These technologies offer the potential for high-throughput screening and continuous monitoring in environmental or agricultural settings.

Electrochemical sensors, for example, detect changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially modified electrode surface. These sensors can be designed to be portable, cost-effective, and easy to operate.

Another emerging area is the development of biosensors, which utilize a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer to generate a signal upon binding with the target analyte. A competitive enzyme-linked immunosorbent assay (cELISA) has been reported for the analysis of Fludioxonil in apple juice, demonstrating high sensitivity with a very low LOD. mdpi.com

While research into specific electrochemical sensors for Fludioxonil is an emerging field, the principles have been successfully applied to other pesticides. The development of such sensors for Fludioxonil would represent a significant advancement for real-time environmental and food safety monitoring, although further research is needed to overcome challenges related to selectivity, stability, and matrix effects in real-world samples.

Environmental Behavior, Transformation, and Remediation Studies

Investigation of Biodegradation Pathways and Kinetics of The Compound in Aquatic and Terrestrial Ecosystems

Microbial degradation is the primary mechanism for the dissipation of metolachlor (B1676510) in soil and water. mdpi.compsu.edu The process is often co-metabolic, requiring other carbon sources to proceed efficiently. mdpi.com Due to its chemical structure, specifically the longer alkyl chain on the amide nitrogen, metolachlor is generally more resistant to biodegradation compared to other chloroacetanilide herbicides. mdpi.com

In Terrestrial Ecosystems: The rate of microbial degradation in soil is influenced by several factors including soil type, depth, organic carbon content, microbial population size, temperature, and aeration status. psu.edumdpi.com Studies have shown that anaerobic (low-oxygen) conditions can significantly enhance the degradation and mineralization rates of metolachlor compared to aerobic conditions. mdpi.com For instance, one study reported degradation half-lives of 117–154 days in aerobic soil environments, which decreased to 65–79 days under anaerobic conditions. mdpi.com The half-life in soil can range widely, with reported values from 47 to 107 days under field conditions. psu.eduwho.int Fungal species, such as Penicillium oxalicum, have been isolated and shown to effectively degrade metolachlor, with optimal degradation occurring at 25°C and a pH of 6.5. mdpi.com

In Aquatic Ecosystems: In aquatic systems, microbial breakdown is also a key transformation process. who.int The half-life of metolachlor in aquatic mesocosms has been observed to range from approximately 33 to 46 days. acs.org The transformation pathways in aquatic environments are similar to those in soil, leading to the formation of major metabolites. acs.org

Table 1: Metolachlor Degradation Half-Life in Different Environments

| Environment | Condition | Reported Half-Life (t½) | Reference |

|---|---|---|---|

| Sandy Loam Soil | Aerobic Microbial Metabolism (Lab, 25°C) | 67 days | psu.eduepa.gov |

| Sandy Loam Soil | Anaerobic Microbial Metabolism (Lab) | 81 days | psu.eduepa.gov |

| Soil (General) | Aerobic Conditions | 117-154 days | mdpi.com |

| Soil (General) | Anaerobic Conditions | 65-79 days | mdpi.com |

| Aquatic Mesocosm | Varying Treatments | 33-46 days | acs.org |

| Field Dissipation (General) | Field Conditions | ~114 days (average) | psu.edu |

Photodegradation, Hydrolysis, and Other Abiotic Transformation Processes of The Compound in the Environment

While microbial action is the dominant degradation pathway, abiotic processes also contribute to the transformation of metolachlor.

Photodegradation: Sunlight can be an important degradation pathway, particularly when the herbicide remains on the soil surface after application, for instance, during periods of low rainfall. psu.edunih.gov The photodegradation half-life of metolachlor on a sunlit sandy loam soil surface has been estimated at about 8 days. nih.govepa.gov However, if incorporated into the soil, degradation by photolysis is minimal. psu.edu In aqueous solutions, metolachlor photodegrades slowly when exposed to sunlight. who.int Some studies report an aqueous photolysis half-life of around 70 days under natural sunlight. epa.gov Key processes during photolysis include hydroxylation, dehalogenation, and demethylation. psu.edu

Hydrolysis: Metolachlor is very stable to hydrolysis across a wide range of environmental pH values. nih.gov Studies have shown less than 5% degradation over 100 days at 20°C in solutions with pH 4, 7, and 9. nih.gov The calculated hydrolysis half-life at 20°C is greater than 200 days, indicating that it is not a significant dissipation pathway. psu.edunih.govwho.int

Modeling the Environmental Distribution, Partitioning, and Transport of The Compound in Different Environmental Compartments

Due to its properties, metolachlor has a high potential to contaminate groundwater. psu.edu It is relatively mobile and persistent in soil. psu.edu Its mobility is influenced by soil organic matter content, soil texture, and the amount of precipitation or irrigation. who.intresearchgate.net Leaching is more significant in coarse-textured soils with low organic carbon. psu.edu The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of sorption to soil, has a mean value of around 249-250 mL/g, confirming its moderate mobility. epa.govresearchgate.net

Environmental fate models like the Root Zone Water Quality Model (RZWQM) and PRZM/MACRO are used to simulate the transport of metolachlor and its metabolites. acs.orgcsic.es These models show that rainfall intensity and timing after application are critical factors influencing its movement via runoff and leaching. researchgate.netacs.org Long-term simulations help predict potential concentrations in surface and groundwater, with models like the FOrum for Co-ordination of pesticide fate models and their USe (FOCUS) used in regulatory risk assessments. epa.govresearchgate.net

Table 2: Physicochemical Properties Influencing Environmental Transport

| Property | Value | Significance | Reference |

|---|---|---|---|

| Water Solubility | 530 mg/L at 20°C | High solubility facilitates transport in water. | who.int |

| Soil Organic Carbon Partition Coefficient (Koc) | 179 - 264 mL/g | Indicates weak to moderate sorption and thus moderate mobility in soil. | researchgate.net |

| Vapor Pressure | 1.7 x 10-3 Pa at 20°C | Low volatility, but some losses can occur from moist, warm soils. | who.intresearchgate.net |

| Hydrolysis Half-Life (t½) | >200 days at 20°C | Stable to chemical breakdown by water. | psu.eduwho.int |

Characterization and Identification of Environmental Transformation Products and Their Formation Pathways

The degradation of metolachlor in soil and water leads to the formation of several transformation products, or metabolites. mdpi.comepa.gov The two most significant and frequently detected metabolites are metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA). mdpi.compsu.eduepa.gov These metabolites are often found in groundwater and surface water at higher concentrations and more frequently than the parent metolachlor compound itself. mdpi.comepa.govepa.gov

The formation pathway is believed to involve the displacement of the chlorine atom from the parent molecule by glutathione, which is then followed by different enzymatic pathways to form the ESA and OA degradates. psu.edu Other identified metabolites include CGA-51202 (another name for metolachlor OA) and 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholinone. mdpi.compsu.eduepa.gov The concentration of these transformation products can account for a significant portion of the total residue in surface waters, sometimes exceeding 50%. rsc.org

Development of Advanced Physicochemical and Biological Methods for The Compound’s Environmental Remediation and Decontamination

Various methods are being explored to remediate soil and water contaminated with metolachlor.

Physicochemical Methods: Adsorption using activated carbons has proven effective for removing metolachlor and its metabolites, ESA and OXA, from aqueous solutions. mdpi.com Carbons with greater porous development, especially in the microporosity range, show higher adsorption capacities. mdpi.com Another promising chemical method involves the use of zero-valent iron (Fe⁰), which promotes reductive dechlorination of the herbicide. researchgate.netnih.gov The effectiveness of Fe⁰ can be enhanced by adding agents like aluminum sulfate (B86663) (Al₂(SO₄)₃), which increases acidity and facilitates the destruction of the pesticide. researchgate.net

Biological Methods: Bioremediation and phytoremediation are seen as more environmentally friendly approaches. researchgate.net

Bioremediation: This involves using microorganisms with the ability to degrade the contaminant. Fungal strains like Penicillium oxalicum have demonstrated a high potential for degrading metolachlor in controlled environments. mdpi.com

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. Systems using prairie grasses have been shown to enhance the dissipation of metolachlor from soil. acs.org Plant uptake appears to be a primary mechanism in these systems, with the grasses metabolizing the herbicide into products like metolachlor ESA. acs.org This process reduces the amount of parent compound in the soil and renders the residues less bioavailable. acs.org

Table of Compound Names

| Name/Identifier | Chemical Name |

| Einecs 260-839-5 | benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol nih.govvulcanchem.com |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide nih.govwho.int |

| S-Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] acetamide (B32628) mdpi.comresearchgate.net |

| Metolachlor ESA | Metolachlor ethane sulfonic acid mdpi.compsu.edu |

| Metolachlor OA / OXA | Metolachlor oxanilic acid mdpi.compsu.edu |

| CGA-51202 | (2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl) amino oxo-acetic acid (Metolachlor OA) psu.eduepa.gov |

| CGA-354743 | Metolachlor ESA epa.gov |

| MOXA | Metolachlor oxanilic acid mdpi.com |

| 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine | Photodegradation product of Metolachlor psu.edu |

Regulatory Frameworks and Their Influence on Chemical Research and Innovation

Impact of International Chemical Inventories (e.g., EINECS, REACH) on Research and Development Strategies for The Compound

International chemical inventories are foundational pillars of modern chemical regulations, profoundly influencing the research and development (R&D) trajectory of substances like the compound with EINECS number 260-839-5. This compound is a salt formed from benzenesulfonic acid and triethanolamine (B1662121). nih.gov Its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) signifies its status as an "existing substance," meaning it was commercially available in the European Union between 1971 and 1981.

Historically, this "existing" status under pre-REACH frameworks meant that the compound could be marketed with less stringent data requirements compared to "new" substances. This regulatory environment fostered R&D strategies focused primarily on performance, application development, and market expansion. Research efforts were likely concentrated on its utility as a surfactant and catalyst in various industrial and consumer products. nih.gov

The advent of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 marked a paradigm shift. hsa.ie REACH fundamentally altered the R&D strategy for all existing chemicals, including Einecs 260-839-5, under its "no data, no market" principle. hsa.ie Manufacturers or importers of this substance in quantities of one tonne or more per year are now required to register it with the European Chemicals Agency (ECHA). hsa.ieeuropa.eu

This registration mandate has compelled a significant redirection of R&D efforts from application-focused research to compliance-driven data generation. Companies must now invest in:

Physicochemical Testing: Detailed characterization of the substance's properties.

Toxicological Studies: Assessing potential impacts on human health, such as skin and eye irritation. Data from notifications to the ECHA C&L Inventory indicate the compound is classified for causing severe skin burns and eye damage. nih.gov

Ecotoxicological Studies: Evaluating environmental fate and effects, particularly its harm to aquatic life with long-lasting effects. nih.gov

Consequently, R&D strategies have become heavily weighted towards risk assessment and management to fulfill the comprehensive data requirements of a REACH dossier. This shift, while costly, generates a much deeper understanding of the substance's hazard profile, which is essential for ensuring its safe use and for the development of safer alternatives. Similar regulatory frameworks, such as K-REACH in South Korea, further emphasize this global trend towards greater manufacturer responsibility and data transparency. cirs-group.com

Table 1: Identity of this compound

| Property | Value |

|---|---|

| EC Number | 260-839-5 nih.gov |

| CAS Numbers | 121617-08-1, 68411-31-4, 68648-96-4 nih.gov |

| IUPAC Name | benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol nih.gov |

| Molecular Formula | C₁₂H₂₁NO₆S nih.gov |

| Molecular Weight | 307.37 g/mol nih.gov |

| Industrial Uses | Catalyst, Surfactant nih.gov |

Academic Perspectives on the Implementation of Green Chemistry Principles Throughout The Compound's Lifecycle

From an academic standpoint, applying the 12 Principles of Green Chemistry provides a critical framework for evaluating and improving the sustainability of this compound across its lifecycle.

Prevention: The primary goal is to prevent waste generation rather than treating it afterward. The synthesis of this compound should be optimized to maximize yield and minimize byproducts.

Atom Economy: The typical synthesis involves the reaction of benzenesulfonyl chloride with triethanolamine, a process that is not perfectly atom-economical as it generates waste streams. Research into catalytic pathways that improve atom economy is a key green chemistry objective.

Less Hazardous Chemical Syntheses: The use of highly reactive and hazardous intermediates like benzenesulfonyl chloride poses risks. Academic research would focus on alternative synthetic routes using less hazardous starting materials.

Designing Safer Chemicals: The compound is classified as causing severe skin corrosion and eye damage and is harmful to aquatic ecosystems. nih.gov A central tenet of green chemistry is to design molecules with reduced intrinsic hazard while maintaining functionality. acs.org This would involve research into structural modifications of the surfactant to mitigate these harmful effects.

Safer Solvents and Auxiliaries: Industrial synthesis may use solvents like dimethylformamide (DMF). Green chemistry encourages the replacement of such solvents with more benign alternatives like water, ethanol, or solvent-free conditions.

Design for Energy Efficiency: Syntheses should be conducted at ambient temperature and pressure whenever possible. Research into catalytic processes could lower the energy requirements for the production of this compound.

Use of Renewable Feedstocks: The precursors, benzene (B151609) and triethanolamine, are traditionally derived from petrochemicals. A green academic perspective would explore biosynthetic pathways or the use of biomass-derived platform chemicals as renewable feedstocks.

Reduce Derivatives: The use of protecting groups during synthesis should be minimized or avoided, as it introduces extra steps and waste. Enzymatic synthesis, for instance, can offer high specificity that obviates the need for protecting groups. acs.org

Catalysis: The use of selective catalysts is preferable to stoichiometric reagents, as they can enhance reaction efficiency and reduce waste.

Design for Degradation: The compound is noted for its potential for long-lasting effects on aquatic life, indicating poor biodegradability. nih.gov Green chemistry principles advocate for designing products that break down into innocuous substances after their use, preventing persistence and bioaccumulation in the environment. acs.org

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring (Process Analytical Technology) can help to optimize reactions, minimize byproduct formation, and prevent releases of hazardous materials.

Methodologies for Life Cycle Assessment (LCA) of The Compound’s Production, Use, and End-of-Life Management

A Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 series) used to evaluate the potential environmental impacts of a product system throughout its entire life cycle. icca-chem.orgeuropa.eu Applying this methodology to this compound provides a holistic view of its environmental footprint.

The LCA process consists of four main phases:

Table 2: Life Cycle Assessment (LCA) Framework for this compound

| LCA Phase | Description and Application to The Compound |

|---|---|

| 1. Goal and Scope Definition | This phase defines the purpose and boundaries of the study. For this compound, a goal could be to compare its environmental profile against a bio-based surfactant alternative. The scope would likely be "cradle-to-grave," encompassing raw material extraction (crude oil for benzene), chemical synthesis, formulation into a consumer or industrial product, the use phase (e.g., washing), and end-of-life (wastewater treatment and disposal). icca-chem.org The functional unit would be a standardized measure of performance, such as "cleaning 10 square meters of a hard surface." |

| 2. Life Cycle Inventory (LCI) | This is the data collection phase, where all inputs and outputs for each life cycle stage are quantified. ecochain.com Inputs include raw materials (benzene, triethanolamine), energy (electricity, heat), water, and other process chemicals. Outputs include the final product, air emissions (e.g., VOCs), water effluents (the compound itself, byproducts), and solid waste. icca-chem.org |

| 3. Life Cycle Impact Assessment (LCIA) | In this phase, the LCI data is translated into potential environmental impacts. europa.eu The inventoried flows are assigned to specific impact categories, such as:

|

| 4. Interpretation | The final phase involves analyzing the LCIA results to identify the most significant environmental impacts and the life cycle stages contributing to them (the "hotspots"). ecochain.com For this compound, the synthesis stage, with its reliance on petrochemical feedstocks and potentially hazardous reagents, and the use/disposal stage, due to its aquatic toxicity, would likely be identified as hotspots. The interpretation provides a basis for making recommendations for improvement, such as implementing the green chemistry principles discussed previously. |

Challenges and Opportunities in Regulatory Science Pertaining to the Classification and Research of The Compound

The regulation of chemicals like this compound presents ongoing challenges and opportunities for the field of regulatory science.

Challenges:

UVCB Substances: This compound may be considered a UVCB (Substances of Unknown or Variable composition, Complex reaction products or Biological materials), especially when dealing with alkylated derivatives. nih.gov Assessing the risk of UVCBs is inherently complex because their composition is not precisely defined, making it difficult to attribute hazards to specific components versus the mixture as a whole.

Data Gaps for Specific Endpoints: While REACH requires a baseline dataset, there may be a lack of information on more complex toxicological endpoints such as neurotoxicity, immunotoxicity, or endocrine disruption. ECHA has identified these as key areas where more research is needed to better protect human health. europa.eueuropa.eu

Environmental Monitoring: Given its use as a surfactant, the compound is expected to be released into aquatic environments. A significant regulatory challenge is the development and validation of sensitive and specific analytical methods to monitor its presence and concentration in complex environmental matrices like wastewater and surface water. ipl.pt

Opportunities:

New Approach Methodologies (NAMs): There is a major regulatory and scientific push to reduce and replace animal testing. europa.eu This presents an opportunity to apply NAMs—such as in vitro assays, high-throughput screening, and in silico computational modeling (e.g., QSAR)—to fill data gaps for this compound. NAMs can provide mechanistic insights into toxicity that can be used for screening, priority setting, and supporting hazard identification. certifico.com

Grouping and Read-Across: The existence of structurally similar substances (e.g., other triethanolamine salts of alkyl benzene sulfonic acids) creates an opportunity to use a grouping or read-across approach in regulatory assessment. This allows regulators to use data from well-studied chemicals to infer the properties of a less-studied one, which is more efficient and reduces animal testing. europa.eu

Integrated Approaches to Testing and Assessment (IATA): Regulatory science is moving towards IATA, which combines multiple sources of information (e.g., existing physical-chemical data, in silico predictions, in vitro assays, and limited in vivo testing) in a structured way to make regulatory decisions, providing a more holistic and evidence-based approach to chemical assessment.

Policy Implications for Future Research Directions and Sustainable Innovation of Similar Chemical Entities

Evolving chemical policies, particularly in the EU, have profound implications for the future of surfactants and other chemical entities. The EU's Chemicals Strategy for Sustainability, a key part of the European Green Deal, is a major driver for change.

Driving "Safe and Sustainable by Design" (SSbD): The strategy promotes a shift towards chemicals that are inherently safe and sustainable throughout their lifecycle. This policy directly incentivizes research into new surfactants that are not only effective but also non-toxic, biodegradable, and derived from renewable resources. Future funding and innovation will focus on creating alternatives that avoid the hazardous properties (skin corrosion, aquatic toxicity) of compounds like this compound from the outset.